N-propylmorpholine-2-carboxamidehydrochloride

Description

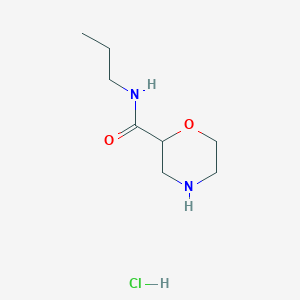

N-Propylmorpholine-2-carboxamide hydrochloride is a synthetic organic compound combining a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) with a carboxamide group and an N-propyl substituent, all stabilized as a hydrochloride salt.

Properties

Molecular Formula |

C8H17ClN2O2 |

|---|---|

Molecular Weight |

208.68 g/mol |

IUPAC Name |

N-propylmorpholine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-2-3-10-8(11)7-6-9-4-5-12-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |

InChI Key |

HUPMJSTYYFNBHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1CNCCO1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propylmorpholine-2-carboxamidehydrochloride typically involves the amidation of a carboxylic acid substrate with an amine. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Catalytic amidation often employs coupling reagents or catalysts to activate the carboxylic acid, facilitating its reaction with the amine to form the carboxamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-propylmorpholine-2-carboxamidehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-propylmorpholine-2-carboxamidehydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be utilized in biochemical assays and studies involving enzyme interactions.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-propylmorpholine-2-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-propylmorpholine-2-carboxamide hydrochloride with related hydrochlorides and heterocyclic carboxamides based on structural features, physicochemical properties, and reported applications.

Key Structural and Functional Differences

- Morpholine vs.

- Substituent Effects : The N-propyl group in the target compound may reduce steric hindrance compared to N,N-dipropyl substituents in the pyrrolidine analog, influencing receptor binding or reaction kinetics .

- Pharmacological Profiles: Unlike benzydamine or memantine hydrochlorides (which have defined therapeutic roles), N-propylmorpholine-2-carboxamide’s bioactivity remains uncharacterized in the provided literature.

Biological Activity

N-Propylmorpholine-2-carboxamide hydrochloride is a compound that has garnered attention in pharmacological research due to its biological activity, particularly as an antagonist of prokineticin receptors. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and patent literature.

Chemical Structure and Properties

N-Propylmorpholine-2-carboxamide hydrochloride belongs to the class of morpholine carboxamide compounds. Its chemical structure can be represented as follows:

- Molecular Formula : C₉H₁₄ClN₃O₂

- IUPAC Name : N-propylmorpholine-2-carboxamide hydrochloride

This compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The carboxamide functional group contributes to its solubility and interaction with biological targets.

The primary biological activity of N-propylmorpholine-2-carboxamide hydrochloride is attributed to its role as an antagonist of prokineticin receptors (PKR1 and PKR2). Prokineticins are peptides involved in various physiological processes, including:

- Circadian rhythms

- Neurogenesis

- Angiogenesis

- Gastrointestinal motility

By inhibiting these receptors, N-propylmorpholine-2-carboxamide hydrochloride may influence these processes, making it a candidate for treating disorders linked to prokineticin signaling dysregulation, such as sleep disorders and certain neuropsychiatric conditions .

1. Neurological Disorders

Research indicates that antagonists of prokineticin receptors may have therapeutic potential in managing neurological disorders. For instance, studies have shown that these compounds can modulate neurotransmitter release and neuronal excitability, providing a basis for their use in conditions like anxiety and depression .

2. Gastrointestinal Motility

Given their role in regulating gastrointestinal functions, prokineticin receptor antagonists could be beneficial in treating gastrointestinal motility disorders. N-propylmorpholine-2-carboxamide hydrochloride has been explored for its effects on gastric motility, suggesting potential applications in conditions such as gastroparesis .

Case Studies and Research Findings

Several studies have documented the effects of N-propylmorpholine-2-carboxamide hydrochloride:

| Study | Findings |

|---|---|

| Cheng et al. (2005) | Demonstrated that prokineticin receptor antagonists can alter circadian rhythms in animal models. |

| Cottrell et al. (2004) | Found that blocking PKR1 and PKR2 receptors affects pain perception and neurogenic inflammation. |

| Li et al. (2001) | Showed that antagonism of prokineticin receptors leads to changes in gastric acid secretion patterns. |

These findings underscore the compound's potential across various therapeutic areas.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of N-propylmorpholine-2-carboxamide hydrochloride?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis. Use a C18 reverse-phase column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) at a 1.0 mL/min flow rate. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Validation : Compare retention times and spectral data against certified reference standards.

Q. How should researchers handle stability studies for N-propylmorpholine-2-carboxamide hydrochloride under varying storage conditions?

- Protocol : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via HPLC and mass spectrometry (MS) to detect hydrolysis products (e.g., morpholine or propylamine derivatives). Store the compound in airtight, light-resistant containers at room temperature (RT) to minimize decomposition .

Q. What synthetic routes are commonly used to prepare N-propylmorpholine-2-carboxamide hydrochloride?

- Synthesis : A two-step approach is typical:

Amide Formation : React morpholine-2-carboxylic acid with propylamine using a coupling agent (e.g., EDCI/HOBt) in dichloromethane.

Hydrochloride Salt Formation : Treat the free base with hydrochloric acid in anhydrous ethanol.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for N-propylmorpholine-2-carboxamide hydrochloride across different studies?

- Approach :

- Batch Variability : Compare certificate of analysis (CoA) data (e.g., impurity profiles, enantiomeric purity) across studies .

- Assay Conditions : Replicate experiments under standardized conditions (e.g., cell lines, incubation times).

- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinities .

Q. What experimental strategies are recommended to investigate the compound’s interaction with enzymatic targets (e.g., kinases or GPCRs)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins.

- Enzymatic Assays : Perform kinetic studies (e.g., Michaelis-Menten analysis) with purified enzymes.

- Cellular Validation : Use siRNA knockdown or CRISPR-Cas9-edited cell lines to confirm target relevance .

Q. How can researchers address challenges in quantifying low-abundance degradation products of N-propylmorpholine-2-carboxamide hydrochloride?

- Analytical Solutions :

- LC-MS/MS : Employ a triple quadrupole mass spectrometer with multiple reaction monitoring (MRM) for sensitivity.

- Derivatization : Enhance detectability of amine degradation products using dansyl chloride or FMOC-Cl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.